Cas no 2021301-70-0 (1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione)

1-(2-Methylcyclopropyl)-3-phenylpropane-1,3-dione is a β-diketone compound characterized by its unique structural features, including a 2-methylcyclopropyl group and a phenyl substituent. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or metal-chelating ligands. The methylcyclopropyl moiety enhances steric and electronic properties, potentially influencing selectivity in reactions such as cyclizations or cross-coupling processes. Its diketone functionality offers versatility as a precursor for enolates or coordination chemistry applications. The compound’s well-defined structure ensures reproducibility in synthetic pathways, while its balanced lipophilicity may be advantageous in medicinal chemistry or material science research.
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione structure
2021301-70-0 structure
Product name:1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
CAS No:2021301-70-0
MF:C13H14O2
Molecular Weight:202.249063968658
CID:5843577
PubChem ID:165955015

1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
    • 2021301-70-0
    • EN300-1127496
    • インチ: 1S/C13H14O2/c1-9-7-11(9)13(15)8-12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
    • InChIKey: IYDHCXASXFRXRS-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)=O)C1CC1C

計算された属性

  • 精确分子量: 202.099379685g/mol
  • 同位素质量: 202.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 34.1Ų

1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1127496-0.5g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
0.5g
$1043.0 2023-05-23
Enamine
EN300-1127496-1g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0 95%
1g
$0.0 2023-10-26
Enamine
EN300-1127496-0.25g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
0.25g
$999.0 2023-05-23
Enamine
EN300-1127496-10.0g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
10g
$4667.0 2023-05-23
Enamine
EN300-1127496-0.1g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
0.1g
$956.0 2023-05-23
Enamine
EN300-1127496-1.0g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
1g
$1086.0 2023-05-23
Enamine
EN300-1127496-5.0g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
5g
$3147.0 2023-05-23
Enamine
EN300-1127496-2.5g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
2.5g
$2127.0 2023-05-23
Enamine
EN300-1127496-0.05g
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
2021301-70-0
0.05g
$912.0 2023-05-23

1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione 関連文献

1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dioneに関する追加情報

Introduction to 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione (CAS No: 2021301-70-0)

The compound 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione, identified by the CAS number 2021301-70-0, is a structurally unique molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its molecular framework combines a cyclopropyl group with a phenyl substituent, linked through a propane backbone with a diketone functional group. This distinctive architecture presents a rich ground for exploration in synthetic chemistry and potential applications in medicinal chemistry.

The presence of the 2-methylcyclopropyl moiety introduces steric and electronic properties that are not commonly found in simpler aliphatic or aromatic systems. This feature makes the compound an intriguing candidate for studying electronic effects, steric hindrance, and their influence on reactivity and biological activity. The phenylpropane backbone further enhances the complexity, offering multiple sites for functionalization and interaction with biological targets.

In recent years, there has been growing interest in molecules that incorporate cyclopropyl rings due to their unique stability and reactivity. The cyclopropyl group is known to be resistant to ring-opening reactions under mild conditions, making it a valuable scaffold for designing stable intermediates or bioactive molecules. Additionally, the incorporation of phenyl groups can modulate electronic properties and improve lipophilicity, which are critical factors in drug design.

The diketone functional group in 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione is particularly noteworthy for its potential role as a synthon in organic synthesis. Diketones are versatile building blocks that can undergo various reactions, including condensation reactions, Michael additions, and cycloadditions, enabling the construction of more complex molecular structures. This reactivity makes the compound a promising candidate for developing novel synthetic methodologies or as a precursor to more complex pharmacophores.

Recent studies have highlighted the importance of understanding the structural features of molecules like 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione in the context of drug discovery. The combination of steric bulk from the cyclopropyl group and electronic modulation from the phenyl ring can influence how the molecule interacts with biological targets. For instance, such structural features might enhance binding affinity or selectivity for specific enzymes or receptors.

One area of active research is the exploration of 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione as a potential intermediate in the synthesis of bioactive compounds. Researchers have been investigating its utility in constructing more complex scaffolds that mimic natural products or known drug molecules. The diketone moiety provides a reactive site for further derivatization, allowing chemists to introduce additional functional groups or modify existing ones to tailor biological activity.

The compound's unique structural features also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione might interact with biological targets at the atomic level. These studies can provide insights into binding modes, affinity predictions, and even guide experimental design by identifying key residues or interactions that are critical for biological activity.

In conclusion, 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione (CAS No: 2021301-70-0) represents a structurally fascinating molecule with potential applications in synthetic chemistry and drug discovery. Its unique combination of cyclopropyl and phenyl substituents, along with the presence of a diketone functional group, makes it a versatile scaffold for further exploration. As research continues to uncover new synthetic methodologies and pharmacological targets, compounds like this are likely to play an increasingly important role in advancing chemical biology and medicinal chemistry.

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